

Methyl Dihydrojasmonate: A Technical Guide to its Chemical Structure and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl dihydrojasmonate (MDJ), widely known by its trade name **Hedione**, is a synthetic aroma compound with a characteristic jasmine-like floral scent.[1] Initially celebrated for its pivotal role in the fragrance industry, recent scientific investigations have unveiled its intriguing biological activities, extending its relevance to the fields of neuroscience, endocrinology, and oncology. This document provides a comprehensive technical overview of the chemical structure, stereoisomerism, synthesis, and, most notably, the signaling pathways through which methyl dihydrojasmonate exerts its effects. Of particular interest to drug development professionals is its function as the first identified ligand for the human putative pheromone receptor, Vomeronasal-Type Receptor 1 (VN1R1), and its potential as an anti-cancer agent.[1] [2][3]

Chemical and Physical Properties

Methyl dihydrojasmonate is a clear to pale yellow oily liquid.[1][4] Its chemical and physical properties are summarized in the table below.



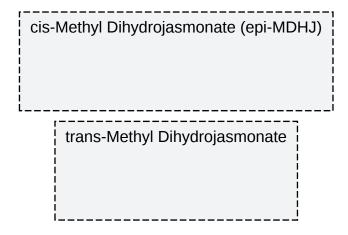
Property	Value	Source(s)
IUPAC Name	Methyl 2-(3-oxo-2- pentylcyclopentyl)acetate	[1][5]
Synonyms	Hedione, Kharismal, Cepionate, MDJ	[1][5][6][7]
CAS Number	24851-98-7 (mixture of isomers)	[1][4][6][8]
Molecular Formula	C13H22O3	[1][4][6][8]
Molecular Weight	226.31 g/mol	[1][4][5][6]
Appearance	Clear to pale yellow oily liquid	[1][4][7][9]
Boiling Point	110 °C at 0.3 hPa	[8]
Density	~1.002 g/cm³	[4]
Purity	Typically ≥97-98%	[6][10]
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[10]
LD50 (Oral, Rat)	>5 g/kg	[8][9]
LD50 (Dermal, Rabbit)	>5 g/kg	[8][9]

Chemical Structure and Stereoisomerism

The chemical structure of methyl dihydrojasmonate is characterized by a cyclopentanone ring with two adjacent substituents: a pentyl group and a methyl acetate group.[11] The molecule possesses two chiral centers at the C-1 and C-2 positions of the cyclopentanone ring, giving rise to four possible stereoisomers.[11][12]

These stereoisomers exist as two pairs of diastereomers, distinguished by the relative orientation of the two side chains, referred to as cis and trans.[11][12] Each diastereomer, in turn, consists of a pair of enantiomers.





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Figure 1. Chemical structures of trans- and cis-methyl dihydrojasmonate.

Commercially available methyl dihydrojasmonate is typically a mixture of the cis and trans isomers.[4][6] The thermodynamically more stable trans-isomer usually predominates in equilibrium mixtures.[11] However, the cis-isomer is noted for having a significantly more powerful and diffusive floral, jasmine-like odor.[3][11][13] Consequently, products enriched in the cis-isomer, often marketed as '**Hedione** HC' (High Cis), are prized in perfumery for their superior olfactory performance.[3][14]

Synthesis and Manufacturing

The industrial synthesis of methyl dihydrojasmonate has been extensively developed to meet large-scale demand. A prevalent and efficient method is based on the Michael addition reaction.[1][13]

Figure 2. General workflow for the synthesis of methyl dihydrojasmonate.

Experimental Protocol: Synthesis via Michael Addition

The following protocol is a generalized representation of a common industrial synthesis method.[1][9][13]

Synthesis of 2-Pentyl-2-cyclopenten-1-one:



- An aldol condensation is performed between cyclopentanone and pentanal (valeraldehyde) under basic conditions (e.g., NaOH).
- The resulting product is dehydrated, often under acidic conditions, and the double bond is isomerized to yield the key intermediate, 2-pentyl-2-cyclopenten-1-one.

Michael Addition:

- The α,β-unsaturated ketone intermediate (2-pentyl-2-cyclopenten-1-one) is reacted with a
 malonic ester, such as dimethyl malonate or diethyl malonate, in the presence of a strong
 base like sodium methoxide.
- This 1,4-conjugate addition forms a (2-pentyl-3-oxocyclopentyl)malonate derivative.
- Hydrolysis and Decarboxylation:
 - The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base.
 - Upon heating, the β-keto dicarboxylic acid readily undergoes decarboxylation (loses CO₂) to form (2-pentyl-3-oxocyclopentyl)acetic acid. This step can also be achieved directly by heating with water at high temperatures.[13]

Esterification:

 The final step is a Fischer esterification of the resulting carboxylic acid with methanol, typically catalyzed by a strong acid (e.g., H₂SO₄), to yield the final product, methyl dihydrojasmonate.

Purification:

 The crude product is purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts. The final product is a mixture of cis and trans isomers.[13]

Biological Activity and Signaling Pathways



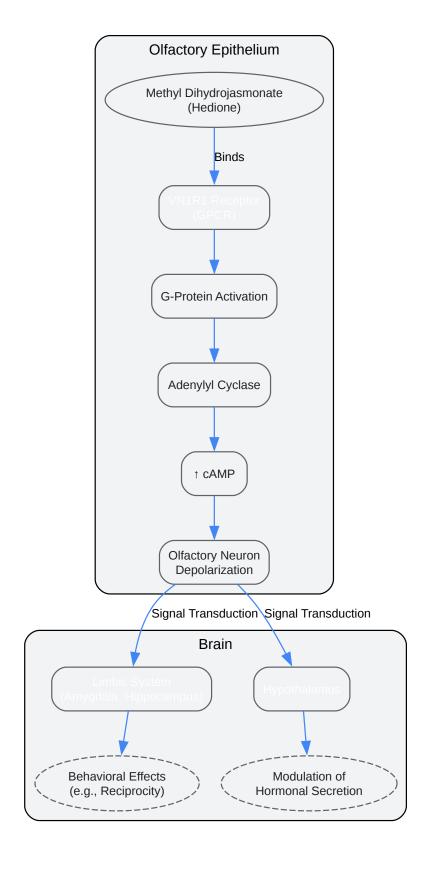
While its primary commercial application is in fragrances, methyl dihydrojasmonate exhibits significant biological activities relevant to drug development. It interacts with specific human receptors and has been shown to modulate neuronal activity, hormonal responses, and cancer cell viability.

Activation of Human Pheromone Receptor VN1R1

Groundbreaking research has identified methyl dihydrojasmonate (**Hedione**) as a potent ligand for the human vomeronasal-type receptor 1 (VN1R1).[1][2] VN1R1 is expressed in the human olfactory epithelium and is considered a putative pheromone receptor, homologous to receptors that detect pheromones in other mammals.[2][10] This finding provides strong evidence that this fragrance molecule can activate signaling pathways associated with chemosensory communication in humans.

The activation of VN1R1 by **Hedione** initiates a G-protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream neuronal pathways that extend beyond the primary olfactory cortex.





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Figure 3. Signaling pathway of methyl dihydrojasmonate via the VN1R1 receptor.



Neurological and Endocrinological Effects

Functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that exposure to **Hedione**, compared to other floral scents, causes significantly greater activation in limbic brain areas, such as the amygdala and hippocampus.[1][15] These regions are critical for emotion, memory, and motivation.[6]

Furthermore, **Hedione** elicits a potent, sex-differentiated response in the hypothalamus, a brain region integral to regulating the endocrine system and hormonal release.[1][5][6] This suggests that VN1R1 activation by **Hedione** can play a role in modulating hormonal secretion and may underlie its observed effects on social behaviors, such as increased reciprocity, and the physiological stress response.[10][11][16]

Potential Anti-Cancer Activity

In addition to its neuro-active properties, methyl dihydrojasmonate and related jasmonate compounds have demonstrated promising anti-cancer activities. In vitro studies have shown that MDJ can inhibit the growth of various human cancer cell lines, including leukemia, lung, breast, and prostate cancer cells.[3]

The proposed mechanism of action involves the induction of apoptosis (programmed cell death).[3] MDJ appears to open the mitochondrial permeability transition pore complex, which leads to the release of cytochrome c into the cytoplasm—a key event in the intrinsic apoptotic pathway.[3] This is accompanied by an increase in reactive oxygen species (ROS), further promoting cell death.[3]

Experimental Protocol: Cytotoxicity Assessment (SRB Assay)

The potential cytotoxicity of methyl dihydrojasmonate against cancer cell lines can be evaluated using the Sulforhodamine B (SRB) assay.[3]

- Cell Plating: Cancer cells are seeded into 96-well plates at a density of approximately 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: A stock solution of methyl dihydrojasmonate in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are added to the cell monolayers in triplicate to



achieve a range of final concentrations. Control wells receive the vehicle only.

- Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
- Cell Fixation: After incubation, the cell monolayers are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
- Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The
 plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
- Absorbance Measurement: The optical density (absorbance) is measured at approximately 510 nm using an ELISA plate reader. The absorbance is directly proportional to the cell number (protein mass).
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicletreated control cells to determine the concentration at which MDJ exerts cytotoxic effects (e.g., IC₅₀).

Conclusion

Methyl dihydrojasmonate is a molecule of dual identity. It is a cornerstone of the modern fragrance industry and an emerging molecule of interest for biomedical research. Its well-defined chemical structure, coupled with its specific interaction with the human pheromone receptor VN1R1, opens new avenues for investigating chemosensory signaling and its influence on human psychology and physiology. Furthermore, its potential anti-cancer properties warrant further investigation. For researchers in drug development, MDJ serves as a valuable chemical probe for studying the VN1R1 pathway and as a lead compound for developing novel therapeutics targeting mitochondrial apoptotic pathways.

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